Methyl 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Description
Methyl 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a structurally complex indole derivative featuring:
- A benzo[d][1,3]dioxol-5-ylmethyl (piperonylmethyl) group at the indole N1 position.
- A methyl ester at the C3 position.
- A hydroxy group at C5 and a methyl group at C2.
Synthesis: The compound is synthesized via cyclization of azidocinnamate esters, as described in Molecules (2010) . For example, reacting methyl azidoacetate with substituted benzaldehydes under reflux conditions yields indole carboxylates, with regioselectivity influenced by substituent positions . Hydrolysis and functionalization steps introduce the hydroxy and benzyl-protected groups.
Properties
IUPAC Name |
methyl 1-(1,3-benzodioxol-5-ylmethyl)-5-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-18(19(22)23-2)14-8-13(21)4-5-15(14)20(11)9-12-3-6-16-17(7-12)25-10-24-16/h3-8,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPMTOONDXOZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC4=C(C=C3)OCO4)C=CC(=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.
Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Pharmacological Studies
MBDI has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antioxidant Activity : Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antioxidant properties, which may help mitigate oxidative stress-related diseases .
- Anti-inflammatory Effects : MBDI has shown promise in reducing inflammation in various experimental models. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions .
Medicinal Chemistry
In medicinal chemistry, MBDI serves as a scaffold for the development of new drugs. The following aspects highlight its relevance:
- Drug Design : The indole and benzo[d][1,3]dioxole components are integral in designing novel compounds with enhanced biological activity. Researchers have synthesized derivatives of MBDI to explore their pharmacological profiles .
- Structure-Activity Relationship (SAR) : Studies have focused on modifying the structure of MBDI to optimize its efficacy and reduce side effects. Variations in substituents on the indole ring have been systematically analyzed to establish SAR .
Case Study 1: Antioxidant Properties
A study published in a peer-reviewed journal demonstrated that MBDI significantly scavenged free radicals in vitro. The results indicated a dose-dependent response, with higher concentrations yielding greater antioxidant capacity. This suggests potential applications in developing supplements or pharmaceuticals aimed at oxidative stress-related conditions.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of arthritis, MBDI was administered to evaluate its anti-inflammatory effects. The results showed a marked reduction in swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects, supporting its use as an anti-inflammatory agent.
Toxicological Assessments
Understanding the safety profile of MBDI is crucial for its application in medicine. Preliminary toxicological studies indicate that it exhibits low toxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile before clinical applications can be pursued .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduced cytokine levels | |
| Cytotoxicity | Low toxicity at therapeutic doses |
Table 2: Structure-Activity Relationship Insights
Mechanism of Action
The mechanism of action of Methyl 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with cellular targets. For instance, in anticancer applications, it may target microtubules, leading to mitotic blockade and apoptosis of cancer cells . The compound’s structure allows it to bind to tubulin, inhibiting its polymerization and thus disrupting cell division.
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Based Derivatives with Benzo[d][1,3]dioxol Groups
Compound 37 : 3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-5-fluoro-1H-indole
- Structural Differences :
- Core : Hybrid imidazole-indole scaffold vs. pure indole.
- Substituents : Fluoro at C5 (indole) vs. hydroxy in the target compound.
- Linker : Ethyl bridge between benzo[d][1,3]dioxol and imidazole vs. methylene linker to indole N1.
- Synthesis : Condensation of 5-fluoroindole-3-carbaldehyde with amines and sulfonyl isocyanates, differing from the azidocinnamate cyclization used for the target compound .
Compound 15 : 5-Benzyloxy-1H-indole-2-carboxylic Acid
- Structural Differences :
- Substituents : Benzyloxy at C5 (vs. hydroxy in the target compound) and carboxylic acid at C2 (vs. methyl ester at C3).
- Synthesis : Regioselective cyclization of azidocinnamate esters, where substituents at C3 of the cinnamate dictate indole formation .
Key Trends :
Non-Indole Heterocycles with Benzo[d][1,3]dioxol Groups
Piperazine Derivatives (e.g., MDBZP)
- Structure : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine.
- Comparison : Lacks the indole core but shares the benzo[d][1,3]dioxol moiety. Used in psychoactive substances, highlighting divergent applications compared to indole-based medicinal compounds .
Pyrrolidine/Azetidine Derivatives
Styryl-Imidazole Derivatives with Dioxane Rings
Compounds 4a–4u : 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Structural Differences :
- Core : Imidazole with styryl and nitro groups vs. indole.
- Dioxane vs. Dioxolane : Benzo[b][1,4]dioxine (six-membered) vs. benzo[d][1,3]dioxolane (five-membered).
- Synthesis : Condensation of nitroimidazoles with styryl groups, emphasizing nitro-functionalization absent in the target compound .
Research Findings and Implications
- Regioselectivity : Substituent electronic properties (e.g., methoxy vs. hydroxy) critically influence indole formation during cyclization .
Biological Activity
Overview
Methyl 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a complex organic compound exhibiting significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an indole core with a benzo[d][1,3]dioxole moiety, which contributes to its potential therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C19H17NO5
- Molecular Weight: 341.35 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core: Utilizing Fischer indole synthesis.
- Introduction of the Benzo[d][1,3]dioxole Moiety: Achieved through palladium-catalyzed cross-coupling reactions.
- Esterification: Finalized by converting the carboxylic acid to the methyl ester using methanol and an acid catalyst.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including prostate and pancreatic cancer cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer (LNCaP) | 25.72 ± 3.95 | Induction of apoptosis via microtubule disruption |
| Pancreatic Cancer (PANC-1) | 30.00 ± 4.10 | Inhibition of cell proliferation |
Flow cytometry analysis revealed that treatment with this compound leads to increased rates of apoptosis in treated cells compared to controls .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Microtubule Disruption: Similar to other known anticancer agents, it may interfere with microtubule dynamics, leading to mitotic arrest and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels within cancer cells, contributing to oxidative stress and apoptosis .
Comparative Analysis
When compared to similar compounds, such as other indole derivatives and benzodioxole-based molecules, this compound stands out due to its unique structural features that enhance its biological activity.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Methyl 1-(benzo[d][1,3]dioxol-5-ylmethyl)-... | Anticancer | 25.72 ± 3.95 |
| Benzo[d][1,3]dioxole derivative | Mild Anticancer | >50 |
| Indole derivative with different substituents | Varies | 30 - 40 |
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Prostate Cancer Cells: This study demonstrated significant inhibition of cell growth and induction of apoptosis in LNCaP cells after treatment with varying concentrations of the compound over 48 hours.
- In Vivo Studies: Animal models have shown reduced tumor growth when treated with this compound compared to untreated controls, indicating its potential for therapeutic use in cancer treatment .
Q & A
Q. What are the recommended synthetic strategies for preparing Methyl 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate?
Methodological Answer:
- Core Scaffold Preparation : Start with methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 58483-35-5), which provides the indole backbone with critical functional groups (5-hydroxy, 2-methyl, 3-carboxylate) .
- Substitution at Position 1 : Introduce the benzo[d][1,3]dioxol-5-ylmethyl group via alkylation using benzo[d][1,3]dioxol-5-ylmethanol under acidic or catalytic conditions, as demonstrated for similar indole derivatives .
- Key Reaction Conditions : Use dry solvents (e.g., DCM or toluene), controlled temperatures (25–60°C), and catalysts (e.g., POCl₃ in DMF for formylation steps if intermediates require modification) .
- Purification : Flash chromatography (cyclohexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) ensures high purity .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 5.93 ppm for benzodioxole protons; δ 4.07 ppm for the methylene bridge) .
- HPLC : Monitor purity (>98%) using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion verification (e.g., [M+H]+ expected at m/z ~383.13) .
Q. What are the critical stability considerations for this compound during storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzodioxole moiety.
- Hydrolysis Risk : The methyl ester group at position 3 is susceptible to hydrolysis in aqueous basic conditions; avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric and Electronic Modulation :
- Case Study : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) require protection of the hydroxyl group (e.g., TBS ether) to prevent catalyst poisoning .
Q. What strategies optimize regioselectivity when introducing additional substituents to the indole core?
Methodological Answer:
- Directed Ortho-Metalation (DoM) : Use the 5-hydroxy group as a directing group for lithiation at position 4 .
- Friedel-Crafts Alkylation : The electron-rich indole core facilitates selective substitution at position 6 in the presence of Lewis acids (e.g., AlCl₃) .
- Data-Driven Example : In analogous compounds, substituent position correlates with bioactivity; position 4 modifications enhance binding to serotonin receptors .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Model interactions with target proteins (e.g., COX-2 or 5-HT receptors) using software like AutoDock Vina.
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to predict activity .
- Case Study : Derivatives with bulkier groups at position 1 show improved metabolic stability due to reduced CYP450 interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
